molecular formula C7H9NOS2 B6612077 N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine CAS No. 19795-93-8

N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine

Cat. No. B6612077
CAS RN: 19795-93-8
M. Wt: 187.3 g/mol
InChI Key: MZBNYOVSUFBBRK-BQYQJAHWSA-N
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Description

N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine, also known as N-TBDH, is an organic compound that is widely used in scientific research. N-TBDH is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. N-TBDH is a relatively new compound and has been used in scientific research since the mid-2000s.

Scientific Research Applications

Hydroxylamine Synthesis

Hydroxylamine (NH2OH) serves as a crucial nitrogenous feedstock in the chemical industry. Traditional methods often rely on ammonia as the nitrogen source, leading to harsh reaction conditions and an unfavorable environmental footprint. However, recent advancements offer more sustainable approaches:

Plasma-Electrochemical Cascade Pathway (PECP): Researchers have developed a PECP method powered by electricity for hydroxylamine synthesis directly from ambient air and water at mild conditions . Here’s how it works:

This sustainable approach transforms hydroxylamine synthesis by utilizing simpler feedstock and milder conditions.

Deprotection of O-Benzoyl-N, N-Disubstituted Hydroxylamines

Lithium hydroxide can deprotect O-benzoyl-N, N-disubstituted hydroxylamines, yielding the corresponding N, N-disubstituted hydroxylamines .

properties

IUPAC Name

(NE)-N-(4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS2/c9-8-7-5-3-1-2-4-6(5)10-11-7/h9H,1-4H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNYOVSUFBBRK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO)SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)/C(=N\O)/SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine

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